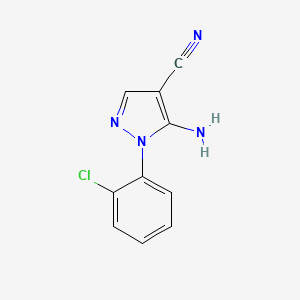

5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile

Description

Dihedral Angle Analysis Between Pyrazole and Chlorophenyl Moieties

The molecular geometry of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile exhibits a non-planar configuration with significant angular relationships between its constituent ring systems. Crystallographic analysis has revealed that the molecule adopts a twisted conformation where the pyrazole ring and the chlorophenyl benzene ring are not coplanar. The dihedral angle between these two aromatic systems measures 69.48°, indicating substantial rotational displacement that influences the compound's overall three-dimensional structure. This angular arrangement is critical for understanding the compound's steric interactions and potential binding affinities in biological systems.

The pyrazole ring itself maintains planarity with characteristic bond lengths that reflect the aromatic character of this heterocyclic system. In related pyrazole-4-carbonitrile derivatives, the carbonitrile unit demonstrates near-linear geometry with bond angles approaching 179.2°, indicating minimal deviation from ideal sp hybridization. The amino group at the 5-position adopts a planar trigonal configuration, contributing to the overall electronic distribution and hydrogen bonding potential of the molecule. The 2-chlorophenyl substituent maintains its aromatic planarity while the chlorine atom's position influences both steric and electronic properties of the compound.

The spatial arrangement of functional groups creates distinct regions of electrostatic potential across the molecular surface. The amino group and carbonitrile functionality establish electron-rich and electron-deficient zones respectively, while the chlorophenyl moiety contributes additional polarization effects. These geometric features directly influence the compound's reactivity patterns and intermolecular interaction capabilities, making the dihedral angle analysis essential for predicting chemical behavior and designing synthetic strategies.

Intermolecular Interaction Networks in Crystal Packing

The crystal packing of this compound reveals a complex network of intermolecular interactions that stabilize the solid-state structure. Analysis of related pyrazole derivatives demonstrates the formation of multiple hydrogen bonding patterns involving the amino group as both donor and acceptor. The primary stabilizing interactions include N-H⋯N hydrogen bonds that create centrosymmetric dimers with characteristic ring motifs, specifically R₂²(12) graph-set patterns observed in similar compounds.

Secondary intermolecular interactions involve C-H⋯Cl contacts that contribute to the overall crystal stability and packing efficiency. These weak interactions form molecular chains along specific crystallographic axes, creating two-dimensional networks that extend throughout the crystal lattice. The chlorine atom's participation in these interactions demonstrates its dual role as both a steric and electronic influence in the solid-state structure. Additionally, the carbonitrile group can participate in dipole-dipole interactions and weak C-H⋯N contacts that further enhance crystal cohesion.

| Interaction Type | Distance (Å) | Angle (°) | Symmetry Operation | Graph Set Motif |

|---|---|---|---|---|

| N-H⋯N hydrogen bond | 2.23-2.25 | 162-171 | -x+1,+y+1/2,-z+1/2 | R₂²(12) |

| C-H⋯Cl contact | 2.89 | 161 | -x,-y+1,-z+1 | Chain motif |

| π⋯π stacking | 3.4-3.8 | - | Translation | Layer formation |

The crystallographic data reveals that these compounds typically crystallize in common space groups such as orthorhombic or monoclinic systems, with multiple molecules in the asymmetric unit reflecting the complexity of the intermolecular interaction networks. The packing efficiency and stability of these crystals make them suitable for various analytical techniques and potential solid-state applications.

Spectroscopic Characterization Techniques

FTIR Spectral Signatures of Functional Groups

Fourier Transform Infrared spectroscopy provides definitive identification of the characteristic functional groups present in this compound. The FTIR spectrum exhibits distinct absorption bands that correspond to specific vibrational modes of the molecule's functional groups. The amino group displays characteristic N-H stretching vibrations appearing as multiple bands in the region between 3400-3500 cm⁻¹, reflecting both symmetric and antisymmetric stretching modes. These bands are typically sharp and well-defined, providing clear evidence for the primary amino functionality.

The carbonitrile group produces one of the most diagnostic features in the infrared spectrum, appearing as a strong, sharp absorption band at approximately 2190-2210 cm⁻¹. This C≡N stretching vibration is highly characteristic and serves as a definitive marker for the presence of the nitrile functionality. The frequency and intensity of this band remain relatively consistent across various substituted pyrazole-4-carbonitrile derivatives, making it a reliable analytical tool for structural confirmation.

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| N-H stretch (amino) | 3400-3500 | Medium-Strong | Primary amine |

| C≡N stretch | 2190-2210 | Strong | Carbonitrile |

| C=C stretch (aromatic) | 1600-1650 | Medium | Pyrazole and phenyl rings |

| C=N stretch (pyrazole) | 1520-1580 | Medium | Heterocyclic ring |

| C-Cl stretch | 750-850 | Medium | Chlorophenyl moiety |

The aromatic regions of the spectrum show multiple absorption bands corresponding to C=C and C=N stretching vibrations of both the pyrazole and chlorophenyl rings. These appear in the 1500-1650 cm⁻¹ region with varying intensities that reflect the electronic nature of the aromatic systems. The chlorophenyl substituent contributes additional bands in the fingerprint region, particularly C-Cl stretching vibrations around 750-850 cm⁻¹, which help confirm the chlorine substitution pattern.

NMR Spectroscopic Profiling (¹H, ¹³C, DEPT)

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about this compound through analysis of both proton and carbon environments. The ¹H NMR spectrum reveals characteristic signals for the various proton environments within the molecule. The amino group protons typically appear as a broad singlet around 5-7 ppm, with the exact chemical shift depending on hydrogen bonding and solvent effects. The pyrazole ring proton, when present, appears as a distinctive singlet in the aromatic region around 7-8 ppm.

The chlorophenyl substituent contributes a complex multipicity pattern in the aromatic region between 7.0-8.0 ppm, reflecting the different electronic environments of the phenyl ring protons. The ortho-chloro substitution creates an asymmetric substitution pattern that results in distinct chemical shifts for each aromatic proton. Integration ratios and coupling patterns provide valuable information about the substitution pattern and confirm the structural assignment.

¹³C NMR spectroscopy offers complementary structural information by revealing the carbon framework of the molecule. The carbonitrile carbon appears as a characteristic signal around 115-120 ppm, while the pyrazole ring carbons typically resonate between 140-160 ppm depending on their substitution pattern. The chlorophenyl carbons show distinct signals with the chlorine-bearing carbon appearing around 130-135 ppm, reflecting the electronic effects of halogen substitution.

| Carbon Position | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Carbonitrile C | 115-120 | Singlet | C≡N carbon |

| Pyrazole C-4 | 85-95 | Singlet | Carbonitrile-bearing carbon |

| Pyrazole C-5 | 150-160 | Singlet | Amino-bearing carbon |

| Aromatic C | 120-140 | Multiple | Phenyl and pyrazole carbons |

| Chloro-bearing C | 130-135 | Singlet | Ortho-chloro carbon |

DEPT (Distortionless Enhancement by Polarization Transfer) experiments provide additional carbon multiplicity information, distinguishing between CH₃, CH₂, CH, and quaternary carbons. This technique is particularly valuable for confirming the substitution patterns and identifying the nature of each carbon environment within the molecular framework.

Thermodynamic Properties and Phase Behavior

Melting Point Determination and Thermal Stability

The thermal properties of this compound have been characterized through melting point determination and thermal stability analysis. The compound exhibits a well-defined melting point in the range of 136-140°C, indicating good crystalline order and thermal stability under standard atmospheric conditions. This melting point range reflects the influence of intermolecular hydrogen bonding and crystal packing forces that must be overcome during the phase transition from solid to liquid state.

Thermal stability studies reveal that the compound maintains structural integrity across a broad temperature range below its melting point. The presence of the pyrazole ring system contributes to thermal stability through aromatic stabilization, while the amino and carbonitrile functional groups provide additional intermolecular interactions that enhance crystal cohesion. The chlorophenyl substituent adds both steric bulk and electronic effects that influence the overall thermal behavior of the compound.

Differential Scanning Calorimetry analysis of related pyrazole-4-carbonitrile derivatives indicates endothermic melting transitions with enthalpies of fusion typically ranging from 15-25 kJ/mol, depending on the specific substitution pattern and crystal packing efficiency. The sharp melting point observed for this compound suggests high purity and well-ordered crystalline structure, making it suitable for analytical applications and synthetic transformations requiring precise thermal control.

Solubility Profile in Organic Solvents

The solubility characteristics of this compound in various organic solvents reflect its amphiphilic nature and hydrogen bonding capabilities. The compound demonstrates good solubility in polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide, where the amino and carbonitrile groups can engage in favorable dipolar interactions without competitive hydrogen bonding from the solvent. These solvents effectively solvate both the polar and aromatic regions of the molecule, resulting in enhanced dissolution.

Moderate solubility is observed in polar protic solvents including ethanol and methanol, where hydrogen bonding between the amino group and solvent molecules promotes dissolution while the aromatic chlorophenyl moiety provides some degree of hydrophobic interaction. The balance between polar and nonpolar regions of the molecule creates intermediate solubility behavior in these medium-polarity solvents. Crystallization from ethanol has been successfully employed for purification purposes, indicating appropriate solubility-temperature relationships for recrystallization procedures.

| Solvent Class | Solubility | Temperature Effect | Applications |

|---|---|---|---|

| Polar Aprotic (DMF, DMSO) | High | Increases with temperature | Synthesis reactions |

| Polar Protic (EtOH, MeOH) | Moderate | Temperature dependent | Recrystallization |

| Chlorinated (CHCl₃, DCM) | Moderate | Enhanced at elevated temperature | Extraction |

| Nonpolar (Hexane, Toluene) | Low | Minimal temperature effect | Washing procedures |

| Aqueous Systems | Very Low | pH dependent | Limited utility |

Limited solubility is observed in nonpolar solvents such as hexane and petroleum ether, where the polar functional groups cannot be effectively solvated by the hydrocarbon environment. This solubility profile makes these solvents useful for washing procedures during synthesis and purification. The compound's solubility behavior in various solvent systems provides valuable information for synthetic methodology development and purification strategies, enabling optimized reaction conditions and efficient isolation procedures.

Properties

IUPAC Name |

5-amino-1-(2-chlorophenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN4/c11-8-3-1-2-4-9(8)15-10(13)7(5-12)6-14-15/h1-4,6H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAKNEJZRRRHJEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=C(C=N2)C#N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00494465 | |

| Record name | 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00494465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64096-89-5 | |

| Record name | 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00494465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Ethoxymethylenemalononitrile Route

The most widely documented method involves the reaction of 2-chlorophenylhydrazine hydrochloride with ethoxymethylenemalononitrile under reflux conditions.

Procedure :

- Reagents : 2-Chlorophenylhydrazine hydrochloride (1 eq), ethoxymethylenemalononitrile (1 eq), triethylamine (base).

- Solvent : Ethanol.

- Conditions : Reflux at 80°C for 1.5 hours under inert atmosphere.

- Workup : Precipitation in ethanol, filtration, and washing with diethyl ether.

- Yield : 100%.

Key Advantages :

Mechanism :

The reaction proceeds via nucleophilic attack of the hydrazine on the ethoxymethylene group, followed by cyclization and elimination of ethanol to form the pyrazole core.

Variation with Alkali Metal Bases

Alternative protocols replace triethylamine with sodium ethoxide or sodium hydride , achieving moderate yields.

Example :

- Base : Sodium hydride (1.2 eq).

- Solvent : Ethanol.

- Conditions : Reflux for 1 hour.

- Yield : 72% (for 3-chlorophenyl analog).

Optimization Insight :

- Higher base stoichiometry (1.2 eq) improves cyclization efficiency.

- Prolonged reflux (>18 hours) may enhance yields in sterically hindered analogs.

Three-Component One-Pot Synthesis

Catalytic LDH@PTRMS@DCMBA@CuI Method

A solvent-efficient approach uses layered double hydroxide (LDH) catalysts for tandem condensation.

Procedure :

- Reagents : 2-Chlorophenylhydrazine, malononitrile, aldehyde derivatives.

- Catalyst : LDH@PTRMS@DCMBA@CuI (0.05 g).

- Solvent : Ethanol/water (1:1).

- Conditions : 55°C for 2–6 hours.

- Yield : 85–92% (for analogs).

Advantages :

Green Mechanochemical Approaches

Fe₃O₄@SiO₂@Tannic Acid Nanoparticles

Ball milling with magnetic catalysts enables solvent-free synthesis.

Procedure :

- Reagents : Azo-linked aldehyde, malononitrile, phenylhydrazine.

- Catalyst : Fe₃O₄@SiO₂@Tannic acid (0.1 g).

- Conditions : Ball milling at 20–25 Hz, room temperature, 90 minutes.

- Yield : 90–95% (for azo derivatives).

Adaptability :

Comparative Analysis of Synthetic Methods

Optimization and Purification Strategies

Catalyst Loading

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonitrile group can be reduced to form corresponding amines.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity:

Research has indicated that derivatives of 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile exhibit promising anticancer properties. For instance, studies have synthesized various pyrazole derivatives that demonstrate cytotoxic effects against different cancer cell lines. The compound's structure allows for modifications that enhance its activity against specific cancer types, making it a candidate for further investigation in oncology .

2. Anti-inflammatory Properties:

The compound has been explored for its anti-inflammatory potential. It has been shown to act as an allosteric modulator of G protein-coupled receptors (GPCRs), which are critical targets in treating central nervous system disorders. This modulation can lead to reduced inflammation and neuroprotection in models of neurodegenerative diseases .

3. Antimicrobial Activity:

Several studies have reported the antimicrobial activities of pyrazole derivatives, including this compound. These compounds have been tested against various bacterial strains, demonstrating significant inhibition. The mechanism often involves interference with bacterial cell wall synthesis or metabolic pathways, suggesting their potential as new antibiotics .

Synthesis of Novel Compounds

1. Reaction Pathways:

The synthesis of this compound often involves multi-step reactions that yield various derivatives with enhanced biological activity. For example, the compound can be synthesized through reactions involving malononitrile and hydrazine derivatives, leading to a range of pyrazole-based structures with diverse functionalities .

2. Mechanochemical Synthesis:

Recent advancements have introduced mechanochemical methods for synthesizing this compound, which allow for greener and more efficient production processes. These methods utilize solid-state reactions that reduce solvent use and waste generation, aligning with sustainable chemistry principles .

Case Studies

1. Neuroprotective Effects:

A study demonstrated that derivatives of this compound showed neuroprotective effects in models of Parkinson's disease. The compounds were found to prevent neuronal cell death and improve behavioral outcomes in animal models, indicating their potential as therapeutic agents for neurodegenerative disorders .

2. Antileishmanial Activity:

Research has also highlighted the antileishmanial activity of pyrazole derivatives, including this compound. In vitro studies showed effectiveness against Leishmania species, suggesting a new avenue for treating leishmaniasis, a disease caused by parasitic infections .

Data Tables

Biological Activity

5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological effects, including anticancer properties, enzyme inhibition, and potential therapeutic applications.

- Molecular Formula : C10H7ClN4

- Molecular Weight : 218.64 g/mol

- CAS Number : 51516-68-8

- Melting Point : 183°C to 187°C

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that derivatives of pyrazole, including this compound, exhibit significant growth inhibition across various cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluated the compound's efficacy against several cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer). The results indicated a mean growth inhibition percentage of 54.25% for HepG2 and 38.44% for HeLa cells, with a notable selectivity towards cancerous cells over normal fibroblasts .

| Cell Line | Growth Inhibition (%) | IC50 (µM) |

|---|---|---|

| HepG2 | 54.25 | - |

| HeLa | 38.44 | - |

| GM-6114 | 80.06 (control) | - |

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on various enzymes involved in cancer progression and inflammation. Notably, it has shown activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Enzyme Inhibition Results

In a comparative analysis, compounds similar to this compound demonstrated IC50 values ranging from 11.70 µM to 19.92 µM against CDK2 and TRKA enzymes in renal carcinoma cell lines .

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 6s | CDK2 | 11.70 |

| 6t | CDK2 | 19.92 |

The mechanism by which this compound exerts its biological effects involves molecular docking studies that suggest it binds effectively to the active sites of target enzymes, inhibiting their activity and leading to apoptosis in cancerous cells .

Cell Cycle Impact

The compound was also found to induce cell cycle arrest at the G0–G1 phase, significantly increasing the proportion of cells in this phase compared to controls. This suggests a mechanism where the compound not only inhibits proliferation but also promotes programmed cell death through apoptosis pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Pyrazole Ring

Chlorophenyl Positional Isomers

- 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile (CAS: 51516-68-8): Molecular weight: 218.64 g/mol . The 3-chlorophenyl substituent induces distinct electronic effects compared to the 2-chloro isomer, altering dipole moments and solubility. Commercial price: $52.00/g .

- 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile (CAS: 51516-67-7): Exhibits a similarity score of 0.86 to the target compound .

Substituent Additions

- 5-Amino-1-(2,4-dinitrophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile (4a): Features nitro and methoxy groups, contributing to a higher melting point (228–229°C) and distinct IR peaks (NO2 stretch at 1335 cm⁻¹) compared to the target compound’s simpler substituents .

Physical Properties

| Compound (CAS) | Melting Point (°C) | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| 64096-89-5 (Target) | Not reported | 218.65 | Cyano, Amino, 2-Cl-phenyl |

| 51516-68-8 (3-Cl-phenyl) | Not reported | 218.64 | Cyano, Amino, 3-Cl-phenyl |

| 103646-82-8 (4-methylphenyl) | Not reported | 213.24 | Cyano, Amino, 4-methylphenyl |

| 4a (2,4-dinitrophenyl derivative) | 228–229 | 368.29 | Cyano, Amino, NO2, OCH3 |

Spectroscopic Data

NMR and IR Signatures

- Target Compound : Likely exhibits NH2 peaks near δ 9.67 ppm (similar to 4a ) and aromatic protons in δ 7.11–7.59 ppm .

- 5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile (CAS: N/A): ¹H NMR shows pyrazole ring protons at δ 4.66–5.85 ppm and NH2 at δ 11.49 ppm . IR: CN stretch at 2296 cm⁻¹, similar to the target compound .

Crystallographic Differences

- 5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile: Crystallizes in a monoclinic system (a = 4.8215 Å, b = 11.2648 Å) with N–H···N hydrogen bonds forming centrosymmetric dimers . Density: 1.440 Mg/m³ .

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclocondensation | Hydrazine derivatives, DMSO, LiOH, 343 K | 73.95% | |

| Crystallization | Ethanol:acetone (1:1), slow evaporation | N/A |

Basic: How is the molecular structure of this compound characterized in crystallographic studies?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key structural insights include:

- Dihedral Angles : The 2-chlorophenyl ring and pyrazole plane often exhibit dihedral angles (~74°) indicative of steric or electronic constraints .

- Intermolecular Interactions : Hydrogen bonds (N–H⋯N, C–H⋯O) stabilize crystal packing. Intramolecular N–H⋯O bonds may also occur, affecting conformational rigidity .

- Bond Lengths : The C≡N bond typically measures ~1.14 Å, consistent with nitrile groups, while C–Cl bonds are ~1.73 Å .

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

Answer:

Contradictions between solution-phase (NMR) and solid-state (X-ray) data require systematic validation:

Dynamic Effects in NMR : Rotameric equilibria or solvent interactions may explain discrepancies. For example, DMSO-d6 can induce proton exchange broadening in NH groups .

Crystallographic Artifacts : Compare multiple crystal forms (polymorphs) to rule out packing-induced distortions.

Computational Validation : Density Functional Theory (DFT) optimizations of the X-ray structure can predict NMR chemical shifts for direct comparison .

Q. Table 2: Example NMR/X-Ray Comparison

| Parameter | Experimental (NMR) | Computed (DFT) | Deviation |

|---|---|---|---|

| C4–N5 (Å) | 1.33 (X-ray) | 1.34 | +0.01 |

| NH Chemical Shift | 13.66 ppm (DMSO-d6) | 13.5 ppm | -0.16 |

Advanced: What strategies optimize supramolecular interactions for tailored material properties?

Answer:

Crystal engineering leverages intermolecular forces:

Hydrogen Bonding : Modify substituents (e.g., –NH₂, –CN) to enhance N–H⋯N or C–H⋯π networks. For example, the amino group participates in bifurcated H-bonds, while nitriles engage in dipolar interactions .

Halogen Effects : The 2-chlorophenyl group directs Cl⋯π interactions, influencing packing density.

Solvent Selection : Polar aprotic solvents (e.g., DMSO) favor H-bonded networks, while nonpolar solvents yield looser packing .

Advanced: How do electronic properties (e.g., HOMO-LUMO gaps) correlate with bioactivity in pyrazole derivatives?

Answer:

Pyrazole derivatives often exhibit bioactivity (e.g., kinase inhibition, antimicrobial action) linked to electronic structure:

Computational Analysis : Time-Dependent DFT (TD-DFT) calculates HOMO-LUMO gaps. For example, –CN and –Cl substituents lower LUMO energies, enhancing electrophilicity for nucleophilic attack in biological targets .

Bioisosteric Replacement : Replacing –Cl with –CF₃ (as in fipronil analogs) increases lipophilicity and target affinity .

Q. Table 3: Electronic Properties of Analogues

| Substituent | HOMO (eV) | LUMO (eV) | Δ (eV) |

|---|---|---|---|

| –Cl | -6.2 | -1.8 | 4.4 |

| –CF₃ | -6.5 | -2.1 | 4.4 |

| –CN | -6.8 | -2.3 | 4.5 |

Basic: What analytical techniques validate purity and identity post-synthesis?

Answer:

High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M]+ for C₁₀H₆Cl₂N₄: calcd 256.99, found 256.98) .

Multinuclear NMR : ¹³C NMR identifies nitrile (~112 ppm) and aromatic carbons (~120-150 ppm) .

IR Spectroscopy : Peaks at ~2242 cm⁻¹ (C≡N stretch) and ~3274 cm⁻¹ (N–H stretch) confirm functional groups .

Advanced: How can regioselectivity challenges in pyrazole functionalization be addressed?

Answer:

Regioselectivity is controlled by:

Directing Groups : –NH₂ at C5 directs electrophiles to C4 via resonance stabilization.

Metal Catalysis : Pd-mediated cross-coupling (e.g., Suzuki) selectively functionalizes C3/C5 positions .

Protecting Groups : Temporarily block –NH₂ with tert-butoxycarbonyl (Boc) to prevent unwanted side reactions .

Advanced: What mechanistic insights explain contradictory catalytic outcomes in pyrazole reactions?

Answer:

Contradictions arise from:

Solvent Polarity : Polar solvents stabilize charge-separated intermediates, altering reaction pathways.

Acid/Base Mediation : LiOH in DMSO promotes deprotonation, favoring aryl coupling over cyclization .

Thermodynamic vs. Kinetic Control : Higher temperatures (343 K) favor thermodynamically stable products, while lower temps trap kinetic intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.